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Compound of Interest

1-(4-(4-Chloro-3-
Compound Name:

methylphenoxy)phenyl)ethanone
CAS No.: 129644-20-8

Cat. No.: B155350

Get Quote

Core Compound Identification and
Physicochemical Profile

The foundational step in any chemical investigation is the unambiguous identification of the
molecule. 1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone is a diaryl ether ketone, a
structural motif prevalent in pharmacologically active compounds.

1.1. Structural and Molecular Identifiers

Unigue chemical identifiers are critical for database searching, regulatory submissions, and
ensuring scientific accuracy. The primary identifier is the IUPAC International Chemical
Identifier Key (InChlKey).

¢ |[UPAC Name: 1-[4-(4-chloro-3-methylphenoxy)phenyl]lethanone

¢ Molecular Formula: C1sH13ClO2[1]
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e InChiKey: CLZLXIBVWOGERP-UHFFFAOYSA-N[1]

« Canonical SMILES: CC1=C(C=CC(=C1)0C2=CC=C(C=C2)C(=0)C)CI[1]

1.2. Physicochemical Properties (Predicted)

While experimental data for this specific molecule is not extensively published, computational
models provide reliable estimates crucial for planning experiments, such as determining
appropriate solvent systems or predicting cell permeability. The following properties were
predicted using established algorithms.

© 2026 BenchChem. All rights reserved. 2/14 Tech Support


https://pubchemlite.lcsb.uni.lu/e/compound/14797584
https://pubchemlite.lcsb.uni.lu/e/compound/14797584
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b155350?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

. Significance in Drug
Property Predicted Value
Development

Influences diffusion,
Molecular Weight 260.72 g/mol bioavailability, and conformity
to Lipinski's Rule of Five.

Essential for high-resolution
Monoisotopic Mass 260.0604 Da mass spectrometry analysis to

confirm identity.[1]

Indicates high lipophilicity,

suggesting good membrane
XlogP 4.7 99 g g )

permeability but potentially

poor aqueous solubility.[1]

Suggests excellent potential

) for oral bioavailability and CNS
Topological Polar Surface Area

26.3 A2 penetration based on
(TPSA)

established guidelines (< 90

R2).

The absence of donor groups

limits interactions with certain
Hydrogen Bond Donors 0 ) )

biological targets but can

improve membrane crossing.

The ether oxygen and carbonyl

oxygen can act as acceptors
Hydrogen Bond Acceptors 2

for hydrogen bonds from

biological targets.

Synthesis and Characterization: A Protocol
Grounded in Mechanistic Logic

Areliable and scalable synthesis is the gateway to biological investigation. While a specific
published procedure for this exact molecule is not readily available, a robust synthesis can be
designed based on the principles of the Williamson Ether Synthesis, a cornerstone of organic
chemistry for forming the diaryl ether linkage.
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2.1. Retrosynthetic Analysis

The most logical disconnection of the target molecule is at the ether bond. This retrosynthetic
approach yields two readily available commercial precursors: 4-chloro-3-methylphenol and a p-
substituted haloacetophenone, such as 4-fluoroacetophenone. The use of a fluoro-substituted
aromatic is often preferred for nucleophilic aromatic substitution (SnAr) reactions due to the
high electronegativity of fluorine, which activates the ring towards nucleophilic attack.

G—(4-(4-ChIoro-3-methy|phenoxy)phenyl)ethanona

etrosynthesis

C-O Ether Bond
(Disconnection)

4-Chloro-3-methylphenol 4-Fluoroacetophenone
(Nucleophile Precursor) (Electrophile)

Click to download full resolution via product page
Caption: Retrosynthetic analysis of the target molecule.
2.2. Proposed Experimental Protocol: Williamson Ether Synthesis

This protocol is designed as a self-validating system, with clear endpoints and rationale for
each step.

» Reagent Preparation & Inert Atmosphere:

o To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux
condenser, add 4-chloro-3-methylphenol (1.0 eq), potassium carbonate (K2COs, 1.5 eq),
and 50 mL of anhydrous N,N-Dimethylformamide (DMF).
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o Causality: K2COs is a mild base sufficient to deprotonate the phenol, forming the more
nucleophilic phenoxide. DMF is a polar aprotic solvent that effectively solvates the
potassium cation without interfering with the nucleophile, accelerating the reaction rate.
The system is flushed with nitrogen to prevent oxidation of the phenoxide.

» Nucleophilic Aromatic Substitution (SnAr):
o Add 4-fluoroacetophenone (1.05 eq) to the stirring mixture.

o Heat the reaction mixture to 80-100 °C and monitor by Thin Layer Chromatography (TLC)
until the starting phenol is consumed (typically 4-6 hours).

o Causality: Heating provides the necessary activation energy for the SnAr reaction. The
electron-withdrawing acetyl group on 4-fluoroacetophenone activates the ipso-carbon for
nucleophilic attack by the phenoxide.

o Work-up and Extraction:
o Cool the reaction to room temperature and pour it into 200 mL of cold deionized water.

o A precipitate (the crude product) should form. If not, extract the aqueous mixture with ethyl
acetate (3 x 50 mL).

o Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium
sulfate (Naz2S0a), filter, and concentrate under reduced pressure.

o Causality: The product is highly nonpolar and will precipitate from the aqueous DMF
mixture. The brine wash removes residual water and DMF from the organic phase.

o Purification:

o Purify the crude solid by recrystallization from an ethanol/water mixture or by flash column
chromatography on silica gel using a hexane/ethyl acetate gradient.

o Causality: Recrystallization is an effective method for purifying crystalline solids. Column
chromatography provides a more rigorous purification if impurities have similar polarity to
the product.
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2.3. Workflow Visualization

4 Reaction Setup A

1. Add Phenol + K2CO3
to anhydrous DMF

2. Flush with N2

3. Add 4-Fluoroacetophenone

4. Heat to 80-100 °C

5. Monitor by TLC

- J

Isolation & [Purification

4 )

6. Quench with H20

7. Extract with Ethyl Acetate

8. Dry & Concentrate

9. Recrystallize or Column Chromatography

Charactvarization

10. Confirm Structure:
NMR, IR, MS

Click to download full resolution via product page
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Caption: Step-by-step workflow for the synthesis and characterization.
2.4. Analytical Characterization

Confirmation of the final product's identity and purity is paramount. The following techniques
are standard:

e 1H and 3C NMR Spectroscopy: Provides a detailed map of the carbon-hydrogen framework.

e Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, notably the
strong C=0 stretch of the ketone (approx. 1680 cm~1) and the C-O-C stretch of the diaryl
ether (approx. 1240 cm™1).

o High-Resolution Mass Spectrometry (HRMS): Provides an exact mass measurement,
confirming the molecular formula C1sH13CIO2.

Potential Biological Activity and Drug Development
Context

The diaryl ether ketone scaffold is a "privileged structure" in medicinal chemistry, appearing in
numerous compounds with diverse biological activities. While data on 1-(4-(4-Chloro-3-
methylphenoxy)phenyl)ethanone is sparse, analysis of structurally similar compounds
provides a strong basis for hypothesizing its potential applications.

3.1. Insights from Structural Analogs

» Antimicrobial/Anthelmintic Agents: Research on 2-(4-chloro-3-
methylphenoxy)acetohydrazides has demonstrated that this core phenoxy moiety can be
incorporated into molecules with significant antibacterial and anthelmintic properties.[2] The
specific substitution pattern may be key to this activity.

o Antifungal Agents: N-aryl-butanamides containing a phenoxyphenyl core have shown potent
fungicidal activity against a range of plant pathogens.[3] This suggests the diaryl ether motif
can effectively interact with fungal-specific targets.

» Trypanocidal Agents: Adamantane derivatives attached to a phenoxyphenyl linker have been
developed as agents against Trypanosoma brucei, the parasite responsible for Human
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African Trypanosomiasis.[4] This highlights the utility of this scaffold in targeting neglected
tropical diseases.

» Anticancer Potential: Other substituted phenoxy ethanone derivatives have been
investigated for their cytotoxic effects against various cancer cell lines, including breast
cancer.[5]

3.2. Proposed Screening Cascade for Drug Discovery

For a novel compound like this, a tiered screening approach is logical to efficiently identify
potential therapeutic value. This workflow prioritizes high-throughput, cost-effective assays
before advancing to more complex and resource-intensive models.

© 2026 BenchChem. All rights reserved. 8/14 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC12053444/
https://www.researchgate.net/figure/Effect-of-the-1-4-hydroxy-3-3-methylbut-2-enylphenylethanone-on-cell-viability-A_fig4_260241954
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b155350?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Compound Synthesis

& QC (Purity >95%)

Tier 1: Primary Screening
(High-Throughput Assays)
- Broad Kinase Panel
- Antimicrobial Panel (MIC)
- General Cytotoxicity (e.g., HeLa, HEK293)

Data Analysis

Hit Identification
(Activity Confirmed)

Active 'Hits'

Tier 2: Secondary Screening
(Cell-Based Assays)
- Target-specific cancer lines (e.g., MCF-7)
- Dose-response curves (ICso/ECso)
- Mechanism of Action studies

Data Analysis

Lead Candidate
(Potent & Selective)

Optimized 'Leads'

Tier 3: In Vivo Models
- Animal models of disease
- Pharmacokinetics (ADME)
- Preliminary Toxicology

Click to download full resolution via product page

Caption: A logical screening cascade for a novel chemical entity.
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Conclusion and Future Directions

1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone is a readily synthesizable molecule
belonging to a class of compounds with established pharmacological relevance. Its high
lipophilicity and favorable polar surface area suggest it is a promising scaffold for developing
agents targeting intracellular proteins or for CNS applications.

The immediate path forward for researchers is clear:
» Synthesize and Purify: Utilize the robust Williamson ether synthesis protocol outlined herein.
o Confirm Structure: Perform rigorous characterization using NMR, IR, and HRMS.

« Initiate Screening: Test the compound in broad, high-throughput biological assays based on
the activities of its structural analogs, such as kinase inhibitor panels, antimicrobial screens,
and general cytotoxicity assays against a panel of cancer cell lines.

This systematic approach, grounded in chemical principles and guided by data from related
molecules, provides the most efficient pathway to unlocking the potential of this and similar
compounds in the ongoing search for novel therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2026 BenchChem. All rights reserved. 13/14 Tech Support


https://pubmed.ncbi.nlm.nih.gov/10575364/
https://pubmed.ncbi.nlm.nih.gov/10575364/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12053444/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12053444/
https://www.researchgate.net/figure/Effect-of-the-1-4-hydroxy-3-3-methylbut-2-enylphenylethanone-on-cell-viability-A_fig4_260241954
https://www.benchchem.com/product/b155350/docs#inchikey-for-1-4-4-chloro-3-methylphenoxy-phenyl-ethanone
https://www.benchchem.com/product/b155350/docs#inchikey-for-1-4-4-chloro-3-methylphenoxy-phenyl-ethanone
https://www.benchchem.com/product/b155350/docs#inchikey-for-1-4-4-chloro-3-methylphenoxy-phenyl-ethanone
https://www.benchchem.com/product/b155350/docs#inchikey-for-1-4-4-chloro-3-methylphenoxy-phenyl-ethanone
https://www.benchchem.com/product/b155350?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b155350?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENBHE Foundational & Exploratory

Check Availability & Pricing

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 14/14 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b155350?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

